molecular formula C12H10O4 B12906211 (2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate CAS No. 67194-27-8

(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate

Katalognummer: B12906211
CAS-Nummer: 67194-27-8
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: ZBLWLQPEKHKGIH-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a dihydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate typically involves the reaction of benzoic acid with a suitable dihydrofuran derivative. One common method is the esterification reaction, where benzoic acid reacts with (2-oxodihydrofuran-3(2H)-ylidene)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-oxodihydrofuran-3(2H)-ylidene)methyl benzoate is unique due to its dihydrofuran ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

67194-27-8

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

[(Z)-(2-oxooxolan-3-ylidene)methyl] benzoate

InChI

InChI=1S/C12H10O4/c13-11(9-4-2-1-3-5-9)16-8-10-6-7-15-12(10)14/h1-5,8H,6-7H2/b10-8-

InChI-Schlüssel

ZBLWLQPEKHKGIH-NTMALXAHSA-N

Isomerische SMILES

C\1COC(=O)/C1=C\OC(=O)C2=CC=CC=C2

Kanonische SMILES

C1COC(=O)C1=COC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.